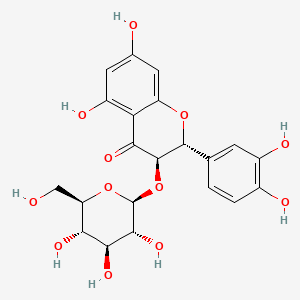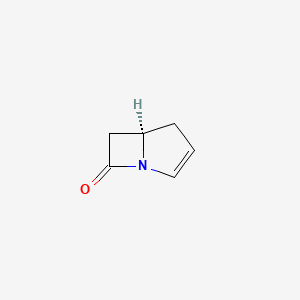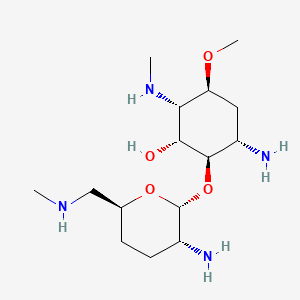
Taxifolin-3-glucoside
Overview
Description
Taxifolin-3-glucoside is a flavonoid compound . It is also known as dihydroquercetin . It is isolated from the leaves of Chamaecyparis obtuse . It has been studied extensively for its ability to inhibit pancreatic lipase .
Molecular Structure Analysis
This compound has a molecular formula of C21H22O12 . It has a molecular weight of 466.392 Da and a mono-isotopic mass of 466.111115 Da . The structure of this compound includes 7 of 7 defined stereocentres .Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular formula of C21H22O12 and a molecular weight of 466.39 .Scientific Research Applications
Isolation and Structural Elucidation
Isolation from Plants
Taxifolin-3-glucoside isomers have been isolated from leaves of Chamaecyparis obtuse (Cupressaceae) and characterized using UV, MS, CD, 1 H- and 13 C-NMR spectral data. This study highlights the structural diversity of taxifolin glucosides in nature (Sakushima et al., 2002).
Chemical Examination of Plants
The whole plant of Zizyphus-nummularia was chemically examined, leading to the isolation and identification of an unknown compound, this compound, showcasing the compound's presence in various plant species (Srivastava & Chauhan, 1977).
Biological Activities and Effects
Effect on Zoospore Attractants
Taxifolin 3-glycosides, including taxifolin 3-glucoside, have been identified as Aphanomyces cochlioides zoospore attractants, suggesting their role in plant-pathogen interactions (Sakushima et al., 1988).
Impact on Gut Microbiome
Taxifolin has been studied for its effect on DSS-induced colitis and gut health, indicating its influence on gut microbiota and production of short-chain fatty acids like butyric acid (Li et al., 2022).
Potential Therapeutic Applications
Cardioprotective Effects
Research indicates taxifolin's potential in protecting against myocardial ischemia/reperfusion injury by modulating the mitochondrial apoptosis pathway, suggesting its therapeutic value in cardiovascular health (Tang et al., 2019).
Anti-Hyperglycemic Activities
Studies on taxifolin and its derivatives have shown significant anti-hyperglycemic activities, highlighting its potential in diabetes management (Yoon et al., 2019).
Inhibition of Digestive Enzymes
Taxifolin exhibits inhibitory effects on digestive enzymes such as α-glucosidase, α-amylase, and pancreatic lipase, offering insights into its potential role in metabolic syndrome and related conditions (Su et al., 2020).
Osteogenic Differentiation
Taxifolin has been shown to enhance osteogenic differentiation of human bone marrow mesenchymal stem cells, partially via NF-κB pathway, suggesting its utility in bone health and regenerative medicine (Wang et al., 2017).
Inhibition of Mast Cell Activation
Taxifolin demonstrates inhibitory effects on mast cell activation and mast cell-mediated allergic inflammatory response, indicating its potential in treating allergic and inflammatory diseases (Pan et al., 2019).
Safety and Hazards
Taxifolin-3-glucoside should be handled with care. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure . It is also recommended to avoid contact with skin and eyes . In case of contact, it is advised to wash off immediately with plenty of water .
Future Directions
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-27,29-30H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQOMEDMFUMIMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glucodistylin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041597 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27297-45-6 | |
| Record name | Glucodistylin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041597 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
169 - 171 °C | |
| Record name | Glucodistylin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041597 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[38-(Hydroxymethyl)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methanol](/img/structure/B1253119.png)

![(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B1253123.png)

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253126.png)
![(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1253127.png)




![4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B1253139.png)


